1-(3-Aminophenyl)-1,3-dimethylurea
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Overview
Description
1-(3-Aminophenyl)-1,3-dimethylurea is an organic compound that belongs to the class of ureas It is characterized by the presence of an aminophenyl group attached to a dimethylurea moiety
Mechanism of Action
Target of Action
The primary target of 1-(3-Aminophenyl)-1,3-dimethylurea is the Proto-oncogene tyrosine-protein kinase Src . This protein plays a crucial role in the regulation of cellular processes including cell division, survival, migration, and adhesion .
Mode of Action
This compound interacts with its target, the Proto-oncogene tyrosine-protein kinase Src, to exert its effects .
Biochemical Pathways
Given its target, it is likely that it impacts pathways regulated by the proto-oncogene tyrosine-protein kinase src . These could include pathways involved in cell growth, proliferation, differentiation, and survival .
Pharmacokinetics
These properties would significantly impact the bioavailability of the compound, determining how much of the administered dose reaches the target site in the body .
Result of Action
Given its target, it is likely to influence cellular processes such as cell growth, proliferation, and survival . .
Biochemical Analysis
Biochemical Properties
1-(3-Aminophenyl)-1,3-dimethylurea may interact with various enzymes, proteins, and other biomolecules
Cellular Effects
It may influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of this compound is not well defined . It may exert its effects at the molecular level, including potential binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Dosage Effects in Animal Models
The effects of this compound may vary with different dosages in animal models . Specific details about threshold effects, as well as any toxic or adverse effects at high doses, are not well established .
Metabolic Pathways
The metabolic pathways that this compound is involved in, including any enzymes or cofactors it interacts with, are not well known .
Transport and Distribution
It may interact with transporters or binding proteins and may have effects on its localization or accumulation .
Subcellular Localization
The subcellular localization of this compound and any effects on its activity or function are not well defined . It may have targeting signals or post-translational modifications that direct it to specific compartments or organelles .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Aminophenyl)-1,3-dimethylurea typically involves the reaction of 3-nitroaniline with dimethylurea under specific conditions. The process begins with the reduction of 3-nitroaniline to 3-aminophenylamine, which is then reacted with dimethylurea in the presence of a catalyst to form the desired compound. The reaction conditions often include controlled temperature and pH to ensure optimal yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are designed to maximize efficiency and minimize waste. The use of advanced catalytic systems and optimized reaction parameters are crucial for achieving high production rates and consistent product quality.
Chemical Reactions Analysis
Types of Reactions
1-(3-Aminophenyl)-1,3-dimethylurea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: Reduction reactions can convert the compound into different amine derivatives.
Substitution: The aminophenyl group can participate in electrophilic aromatic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Electrophilic aromatic substitution reactions often require catalysts like aluminum chloride or iron(III) chloride.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitroso or nitro derivatives, while substitution reactions can produce a variety of substituted aminophenyl-dimethylurea compounds.
Scientific Research Applications
1-(3-Aminophenyl)-1,3-dimethylurea has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its reactivity makes it a valuable intermediate in various chemical reactions.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent. Its ability to interact with specific biological targets makes it a candidate for drug development.
Industry: In industrial applications, this compound is used in the production of polymers, dyes, and other specialty chemicals.
Comparison with Similar Compounds
Similar Compounds
1-(4-Aminophenyl)-1,3-dimethylurea: Similar structure but with the amino group in the para position.
1-(3-Aminophenyl)-1,3-diethylurea: Similar structure but with ethyl groups instead of methyl groups.
1-(3-Aminophenyl)-1,3-diphenylurea: Similar structure but with phenyl groups instead of methyl groups.
Uniqueness
1-(3-Aminophenyl)-1,3-dimethylurea is unique due to its specific substitution pattern and the presence of dimethylurea. This combination of structural features imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
1-(3-aminophenyl)-1,3-dimethylurea |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N3O/c1-11-9(13)12(2)8-5-3-4-7(10)6-8/h3-6H,10H2,1-2H3,(H,11,13) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ITZKYZXZGIOJMY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)N(C)C1=CC=CC(=C1)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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